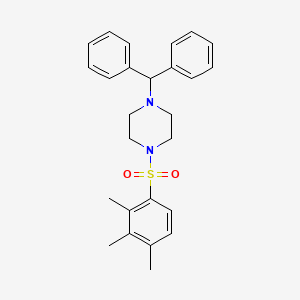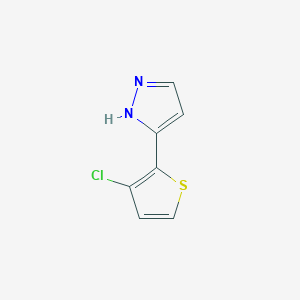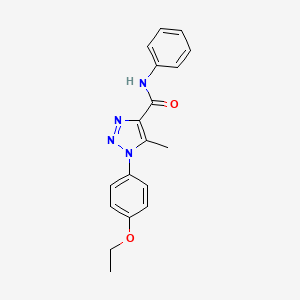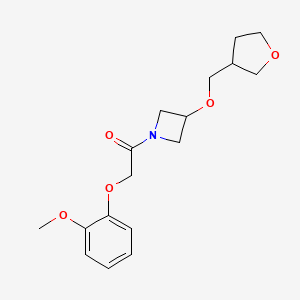
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, also known as TMB-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. TMB-4 is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis in cancer cells and potentially other types of cells as well.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have other biochemical and physiological effects. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is not widely available commercially, which could limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine. One area of interest is its potential as an anti-cancer agent, with further investigation needed to determine its efficacy and safety in vivo. Additionally, further research could be done to explore the potential antimicrobial and anti-inflammatory properties of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, as well as its potential as a therapeutic agent for other diseases and conditions.
Synthesemethoden
The synthesis of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the reaction of diphenylmethyl chloride with 4-(2,3,4-trimethylbenzenesulfonyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in its final form.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further investigation as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKPVNOJGAWZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide](/img/structure/B2500876.png)
![N-methyl-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2500877.png)
![(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500880.png)
![4-[(3-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2500881.png)



![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)
![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)
![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
